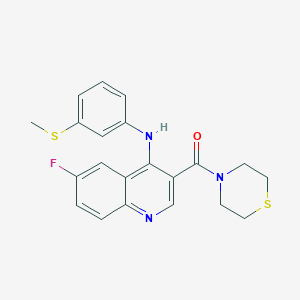
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C12H17BO3 . It is also known by other names such as 3-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenol, 3-hydroxyphenylboronic acid pinacol ester, and 3-hydroxybenzeneboronic acid, pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this class are often used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.075 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available for this specific compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound has been involved in the synthesis and structural characterization of various molecules. For example, it played a role in the synthesis of compounds with specified structures, where the structural characterization was achieved through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and confirmed by X-ray diffraction. These studies also utilized DFT calculations to compare with X-ray diffraction results, highlighting the compound's utility in producing well-defined molecular structures for deeper conformational and spectroscopic analysis (Wu et al., 2021).
Application in Polymer Science
The compound has found applications in the development of new materials, particularly in polymer science. For instance, it was used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles exhibiting bright fluorescence emission. These developments are significant for producing materials with potential applications in various fields, including organic electronics and sensing technologies (Fischer et al., 2013).
Electrochemical Studies
Electrochemical studies have also utilized this compound, exploring its behavior and interactions under electrochemical conditions. Such research provides valuable insights into the electrochemical properties of materials containing this compound, which is crucial for applications in energy storage and conversion devices (Knust et al., 2010).
Exploration of Photophysical Properties
Investigations into the photophysical properties of materials containing this compound have been conducted. These studies aim to understand the fundamental aspects of light-matter interaction in these materials, which is essential for the development of photonic and optoelectronic devices (Hauck et al., 2007).
Applications in Organic Electronics
The compound has been applied in the synthesis of aromatic poly(1,3,5-triazine-ether)s, showcasing its role in creating materials for electroluminescent devices. Such materials have excellent thermal stability and are investigated for their redox properties, indicative of their potential use in LEDs and other organic electronic applications (Fink et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZVUZMNQRGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
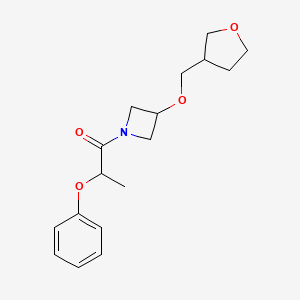
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)

![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)

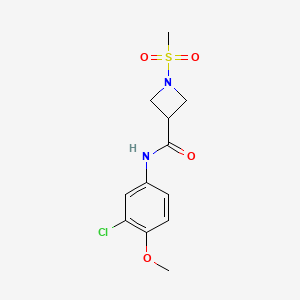
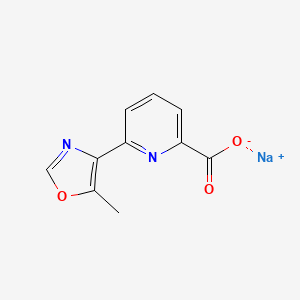
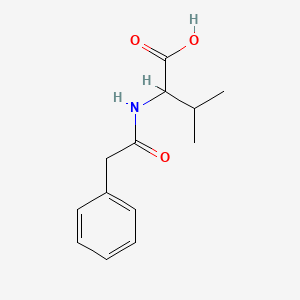
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
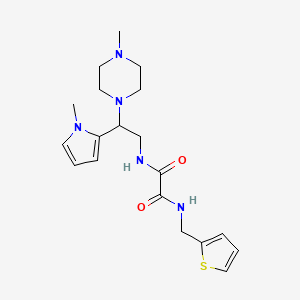
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
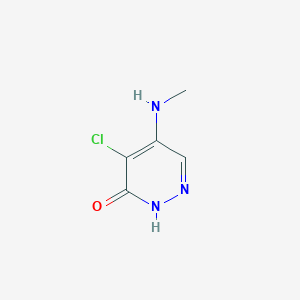
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
